molecular formula C9H5N3O B1503017 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile CAS No. 1190319-79-9

3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile

Cat. No.: B1503017
CAS No.: 1190319-79-9
M. Wt: 171.16 g/mol
InChI Key: APDGHIXQEVUKIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile is a heterocyclic aromatic organic compound characterized by a pyrrolopyridine core structure with formyl and cyano functional groups

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with commercially available pyrrolopyridine derivatives.

  • Formylation Reaction: The pyrrolopyridine core is subjected to formylation using reagents such as formic acid or formylating agents like Vilsmeier-Haack reagent.

  • Cyanation Reaction: The formylated intermediate undergoes a cyanation reaction using reagents like hydrogen cyanide or cyanogen bromide.

Industrial Production Methods: Industrial-scale production involves optimizing these reactions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can occur at the cyano group, facilitated by strong nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, acidic conditions.

  • Reduction: Lithium aluminum hydride, sodium borohydride, inert atmosphere.

  • Substitution: Strong nucleophiles, polar aprotic solvents.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones.

  • Reduction: Amines, alcohols.

  • Substitution: Amides, esters.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic structures. Biology: It serves as a probe in biological studies to understand enzyme-substrate interactions and metabolic pathways. Medicine: Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the biological context but often involves binding to active sites or allosteric sites, leading to modulation of biological processes.

Comparison with Similar Compounds

  • 3-Formyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

  • 3-Formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid

This compound's versatility and unique properties make it a valuable tool in various scientific and industrial fields. Its continued study and application promise to yield further insights and innovations.

Properties

IUPAC Name

3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O/c10-2-6-1-8-9(12-3-6)7(5-13)4-11-8/h1,3-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDGHIXQEVUKIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC=C2C=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676850
Record name 3-Formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190319-79-9
Record name 3-Formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile
Reactant of Route 2
Reactant of Route 2
3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile
Reactant of Route 3
Reactant of Route 3
3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile
Reactant of Route 4
Reactant of Route 4
3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile
Reactant of Route 5
3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile
Reactant of Route 6
Reactant of Route 6
3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.